Tetradec-2-enal, also known as (E)-tetradec-2-enal, is an organic compound classified as a fatty aldehyde with the chemical formula . It features a long carbon chain with a double bond at the second position and an aldehyde functional group at the terminal carbon. This compound is typically a colorless to pale yellow liquid with a distinct aroma, often described as fruity or similar to that of bananas . Its molecular weight is approximately 210.3556 g/mol, and it is part of a larger class of compounds known for their significance in both biological and industrial contexts .
Tetradec-2-enal exhibits notable biological activity. It is involved in several biochemical pathways, particularly lipid metabolism and cell signaling. Research indicates its potential role as a pheromone or signaling molecule in various organisms, suggesting it may influence behavior or physiological responses . Additionally, studies have explored its antimicrobial properties, indicating possible applications in medicine and agriculture .
Tetradec-2-enal can be synthesized through several methods:
Tetradec-2-enal has diverse applications across various fields:
Research on tetradec-2-enal's interactions has highlighted its role in biological systems. Notably, studies have examined its interaction with bacterial luciferases, suggesting that it may serve as a substrate for luminescent bacteria. This property could be leveraged for bioluminescent applications in environmental monitoring or biotechnology . Additionally, its involvement in lipid peroxidation pathways indicates potential implications for oxidative stress research .
Tetradec-2-enal shares structural similarities with other fatty aldehydes. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Dodec-2-enal | C12H24O | One less carbon; similar structure |
| Tridec-2-enal | C13H26O | One less carbon; similar properties |
| Hexadecanal | C16H32O | Longer chain; saturated |
| Nonanal | C9H18O | Shorter chain; lacks double bond |
Tetradec-2-enal's unique combination of a long carbon chain, a double bond at the second position, and an aldehyde group distinguishes it from other fatty aldehydes. Its strong aroma and reactivity contribute to its value in both industrial applications and biological research contexts . The specific structural attributes enable distinct chemical behaviors that are not present in shorter-chain aldehydes or those lacking unsaturation.